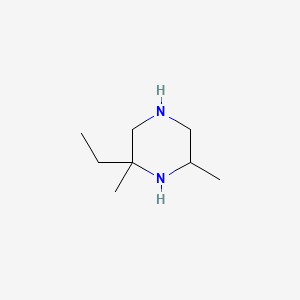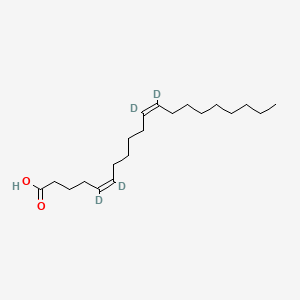
trans-4-Hydroxy-D-proline hydrochloride
描述
trans-4-Hydroxy-D-proline hydrochloride: is an organic compound with the molecular formula C5H9NO3·HCl. It is a derivative of proline, an amino acid, and is characterized by the presence of a hydroxyl group at the fourth carbon in the trans configuration. This compound is commonly used in biochemical research and has significant applications in various fields, including medicine and industry.
作用机制
Target of Action
Trans-4-Hydroxy-D-Proline Hydrochloride, also known as (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, primarily targets the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD) . HypD is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome . It is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile .
Mode of Action
The compound interacts with its targets by undergoing a post-translational hydroxylation process . This process primarily affects proteins, especially collagen, and to a much lesser extent, non-collagen proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Biochemical Pathways
This compound affects several biochemical pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway , and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
In microbial cell factories, the biosynthetic pathway is strengthened while branching pathways are disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle . The introduction of the NOG (non-oxidative glycolysis) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA .
Pharmacokinetics
It is known that the compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .
Result of Action
The compound’s action results in several molecular and cellular effects. It contributes to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival . It also has extensive applications in various fields, such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors . It is a crucial raw material for the synthesis of carbapenem antibiotics, angiotensin-converting enzyme inhibitors, and other pharmaceuticals . Additionally, it possesses antitumor, immunosuppressive, anti-HIV, and anti-inflammatory properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in microbial cell factories, the fermentation process of T-4-HYP is optimized using a continuous feeding method . The rate of sugar supplementation controls the dissolved oxygen concentrations during fermentation, and Fe 2+ is continuously fed to supplement the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of T-4-HYP in the microbial cell factory system .
生化分析
Biochemical Properties
Trans-4-Hydroxy-D-proline hydrochloride is involved in various biochemical reactions, primarily related to collagen synthesis and stability. It interacts with several enzymes, including prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This hydroxylation is crucial for the stability of the collagen triple helix structure. Additionally, this compound can interact with proteins such as collagen and elastin, contributing to the structural integrity of connective tissues .
Cellular Effects
This compound influences various cellular processes, particularly those related to collagen synthesis and maintenance. It affects cell signaling pathways involved in extracellular matrix production and remodeling. For instance, it can modulate the activity of hypoxia-inducible factor (HIF), which plays a role in cellular responses to low oxygen levels. This compound also impacts gene expression related to collagen synthesis, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins. It acts as a substrate for prolyl hydroxylase, facilitating the hydroxylation of proline residues in collagen. This hydroxylation is essential for the proper folding and stability of the collagen triple helix. Additionally, this compound can influence enzyme activity, either by activation or inhibition, and alter gene expression patterns related to collagen synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, degradation products may form, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on collagen synthesis and cellular function, making it a valuable tool for studying connective tissue biology .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance collagen synthesis and improve tissue integrity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to collagen metabolism. It is metabolized by enzymes such as prolyl hydroxylase and proline oxidase, which convert it into other metabolites that can be utilized in various biochemical processes. These metabolic pathways are crucial for maintaining the balance of collagen synthesis and degradation, ensuring proper tissue function and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can be incorporated into collagen or other proteins. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its localization and accumulation in specific areas .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its role in cellular processes. It is primarily found in the endoplasmic reticulum, where collagen synthesis occurs. Post-translational modifications, such as hydroxylation, direct it to specific compartments or organelles, ensuring its proper function in collagen production and maintenance .
准备方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of trans-4-hydroxy-D-proline hydrochloride typically involves the hydroxylation of D-proline. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans isomer.
Microbial Synthesis: Certain microorganisms, such as recombinant strains of Escherichia coli, can be engineered to produce trans-4-hydroxy-D-proline through the expression of specific hydroxylase enzymes.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: trans-4-Hydroxy-D-proline hydrochloride can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters, ethers, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides
Major Products:
Oxidation: Various oxidized derivatives
Reduction: Corresponding alcohol
Substitution: Esters, ethers, and other substituted derivatives
科学研究应用
Chemistry:
Chiral Building Block: trans-4-Hydroxy-D-proline hydrochloride is used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Biology:
Protein Structure Studies: The compound is used in the study of protein structures, particularly in the context of collagen and other structural proteins.
Medicine:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antibiotics and antiviral agents.
Industry:
相似化合物的比较
trans-4-Hydroxy-L-proline: An isomer of trans-4-hydroxy-D-proline, commonly found in collagen and used in similar applications.
cis-4-Hydroxy-D-proline: Another isomer with different stereochemistry, less commonly used but still relevant in biochemical research.
Uniqueness:
属性
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-RFKZQXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661343 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142347-81-7 | |
| Record name | (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142347-81-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


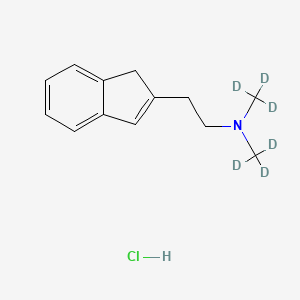

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)
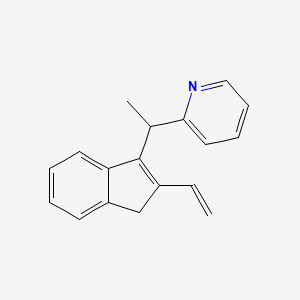
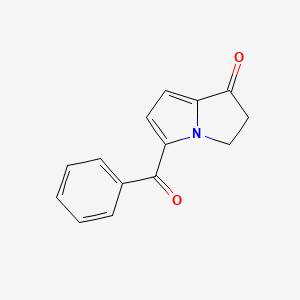
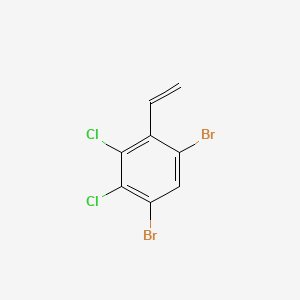

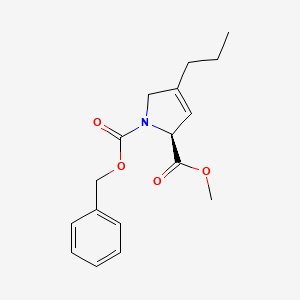
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
